Cdr3.lin(85-91)
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Overview
Description
Cdr3.lin(85-91) is a synthetic peptide derived from the complementarity-determining region 3 (CDR3) of the T-cell receptor (TCR). This peptide has been studied for its role in immune responses, particularly in the context of T-cell activation and antigen recognition. The sequence of Cdr3.lin(85-91) is designed to mimic the natural CDR3 region, allowing researchers to investigate its interactions and functions in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdr3.lin(85-91) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
While SPPS is suitable for laboratory-scale synthesis, industrial production of Cdr3.lin(85-91) may involve large-scale peptide synthesizers and automated processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, removing any impurities and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Cdr3.lin(85-91) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Site-directed mutagenesis during peptide synthesis.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids that can provide insights into the peptide’s structure and function.
Scientific Research Applications
Cdr3.lin(85-91) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in T-cell receptor interactions and immune responses.
Medicine: Potential therapeutic applications in modulating immune responses, such as in autoimmune diseases or cancer immunotherapy.
Industry: Utilized in the development of diagnostic assays and as a tool for studying protein-protein interactions.
Mechanism of Action
Cdr3.lin(85-91) exerts its effects by mimicking the natural CDR3 region of the T-cell receptor. It binds to major histocompatibility complex (MHC) molecules and antigenic peptides, facilitating the recognition and activation of T-cells. This interaction is crucial for the initiation of immune responses, as it triggers the signaling pathways that lead to T-cell proliferation and cytokine production.
Comparison with Similar Compounds
Similar Compounds
CDR2.lin(50-55): Another synthetic peptide derived from the complementarity-determining region 2 (CDR2) of the T-cell receptor.
CDR1.lin(27-38): A peptide from the complementarity-determining region 1 (CDR1) of the T-cell receptor.
Uniqueness
Cdr3.lin(85-91) is unique due to its specific sequence and structure, which allows it to interact with MHC molecules and antigenic peptides in a manner similar to the natural CDR3 region. This specificity makes it a valuable tool for studying T-cell receptor interactions and immune responses.
Properties
CAS No. |
187826-38-6 |
---|---|
Molecular Formula |
C59H85N13O22S2 |
Molecular Weight |
1392.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C59H85N13O22S2/c1-29(2)48(72-54(88)38(18-22-46(79)80)66-56(90)41(27-95)70-49(83)33(61)24-30-8-4-3-5-9-30)58(92)67-37(17-21-45(77)78)52(86)68-39(26-47(81)82)55(89)65-35(15-19-43(62)74)51(85)63-34(10-6-7-23-60)50(84)64-36(16-20-44(75)76)53(87)71-42(28-96)57(91)69-40(59(93)94)25-31-11-13-32(73)14-12-31/h3-5,8-9,11-14,29,33-42,48,73,95-96H,6-7,10,15-28,60-61H2,1-2H3,(H2,62,74)(H,63,85)(H,64,84)(H,65,89)(H,66,90)(H,67,92)(H,68,86)(H,69,91)(H,70,83)(H,71,87)(H,72,88)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,48-/m0/s1 |
InChI Key |
WKZIMCZXVKZYNE-TZZBPUMYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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